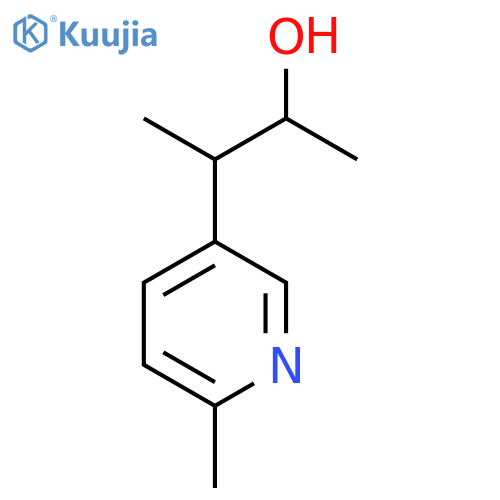Cas no 1538239-49-4 (3-(6-Methylpyridin-3-yl)butan-2-ol)
3-(6-メチルピリジン-3-イル)ブタン-2-オールは、ピリジン骨格にメチル基とヒドロキシル基を有する有機化合物です。分子式はC10H15NOで、分子量は165.23 g/molです。この化合物は、医薬品中間体や農薬合成において有用なビルディングブロックとしての応用が期待されます。特筆すべきは、その立体選択的反応性と官能基の多様性であり、複雑な分子構造の構築に適しています。また、比較的高い安定性と溶解性を示すため、有機合成反応における取り扱いが容易です。特に不斉合成の分野では、キラル補助剤や不斉触媒の前駆体としての潜在的可能性を有しています。

1538239-49-4 structure
商品名:3-(6-Methylpyridin-3-yl)butan-2-ol
3-(6-Methylpyridin-3-yl)butan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1538239-49-4
- EN300-1634732
- 3-(6-methylpyridin-3-yl)butan-2-ol
- AKOS018636281
- 3-(6-Methylpyridin-3-yl)butan-2-ol
-
- インチ: 1S/C10H15NO/c1-7-4-5-10(6-11-7)8(2)9(3)12/h4-6,8-9,12H,1-3H3
- InChIKey: UTIHDQJBSONVNA-UHFFFAOYSA-N
- ほほえんだ: OC(C)C(C)C1C=NC(C)=CC=1
計算された属性
- せいみつぶんしりょう: 165.115364102g/mol
- どういたいしつりょう: 165.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 33.1Ų
3-(6-Methylpyridin-3-yl)butan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1634732-1.0g |
3-(6-methylpyridin-3-yl)butan-2-ol |
1538239-49-4 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1634732-10000mg |
3-(6-methylpyridin-3-yl)butan-2-ol |
1538239-49-4 | 10000mg |
$3622.0 | 2023-09-22 | ||
| Enamine | EN300-1634732-2500mg |
3-(6-methylpyridin-3-yl)butan-2-ol |
1538239-49-4 | 2500mg |
$1650.0 | 2023-09-22 | ||
| Enamine | EN300-1634732-5000mg |
3-(6-methylpyridin-3-yl)butan-2-ol |
1538239-49-4 | 5000mg |
$2443.0 | 2023-09-22 | ||
| Enamine | EN300-1634732-1000mg |
3-(6-methylpyridin-3-yl)butan-2-ol |
1538239-49-4 | 1000mg |
$842.0 | 2023-09-22 | ||
| Enamine | EN300-1634732-100mg |
3-(6-methylpyridin-3-yl)butan-2-ol |
1538239-49-4 | 100mg |
$741.0 | 2023-09-22 | ||
| Enamine | EN300-1634732-500mg |
3-(6-methylpyridin-3-yl)butan-2-ol |
1538239-49-4 | 500mg |
$809.0 | 2023-09-22 | ||
| Enamine | EN300-1634732-50mg |
3-(6-methylpyridin-3-yl)butan-2-ol |
1538239-49-4 | 50mg |
$707.0 | 2023-09-22 | ||
| Enamine | EN300-1634732-250mg |
3-(6-methylpyridin-3-yl)butan-2-ol |
1538239-49-4 | 250mg |
$774.0 | 2023-09-22 |
3-(6-Methylpyridin-3-yl)butan-2-ol 関連文献
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
4. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
1538239-49-4 (3-(6-Methylpyridin-3-yl)butan-2-ol) 関連製品
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
